N-(4-硝基苯基)苯磺酰胺

概述

描述

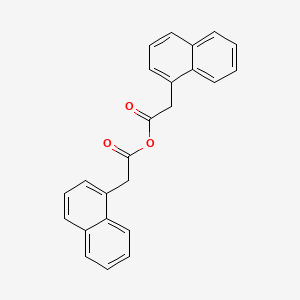

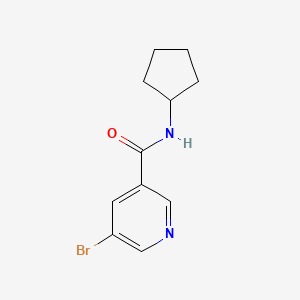

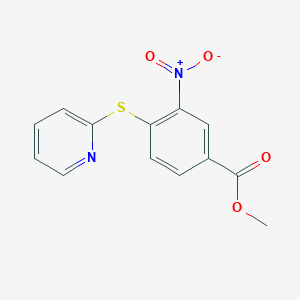

“N-(4-Nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10N2O4S . It has a molecular weight of 278.284 .

Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

The molecular structure of “N-(4-Nitrophenyl)benzenesulfonamide” includes a benzene ring attached to a sulfonamide group, which is further attached to a nitrophenyl group . The two benzene ring planes are nearly orthogonal to one another .Physical and Chemical Properties Analysis

“N-(4-Nitrophenyl)benzenesulfonamide” has a molecular weight of 278.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .科学研究应用

合成和生化评价

- N-(4-苯并噻唑-2-基)苯磺酰胺,包括带有硝基苯基团的化合物,已被合成并评估为犬尿酸 3-羟化酶的抑制剂。这些化合物对该酶表现出高亲和力,并有可能在神经元损伤后研究犬尿酸途径的病理生理作用 (Röver 等,1997 年)。

癌症中的抗转移活性

- 脲基取代的苯磺酰胺,包括那些带有硝基苯基部分的苯磺酰胺,已显示出对几种人碳酸酐酶的优异抑制作用,特别是与肿瘤相关的那些。值得注意的是,这些化合物对乳腺癌模型中的转移表现出显着的抑制作用 (Pacchiano 等,2011 年)。

固相合成应用

- 由固定伯胺和硝基苯磺酰氯制备的聚合物负载苯磺酰胺作为化学转化中的关键中间体,包括生成多种特权支架 (Fülöpová 和 Soural,2015 年)。

微波辅助合成

- 已经开发出一种微波辅助方法用于 N-(2-硝基苯基)苯磺酰胺,从而在响应重金属应激时实现高效合成和增强的过氧化物酶活性 (Huang 等,2019 年)。

光谱表征和抗菌活性

- 已经合成并表征了新型磺酰胺衍生物,包括那些带有硝基苯基团的衍生物,通过光谱技术表征了它们的抗菌活性和分子特性 (Demircioğlu 等,2018 年)。

化学选择性芳香取代

- 通过金属促进的 N-苯基苯磺酰胺的串联硝化和卤化合成 N-(4-卤代-2-硝基苯基)苯磺酰胺,展示了一种制备苯并咪唑和喹喔啉衍生物合成中间体的实用方法 (Yu 等,2022 年)。

与氯化氢或溴化氢的反应

- 已经研究了苯磺酰肼和苯磺酰胺与氯化氢或溴化氢的反应,产生了硫代磺酸盐和二硫化物等产物,具有潜在的抗菌和镇痛特性 (Yung 等,1977 年)。

作用机制

Target of Action

The primary targets of N-(4-Nitrophenyl)benzenesulfonamide are currently unknown. The compound is a derivative of benzenesulfonamide, a class of compounds known to have various biological activities . .

Mode of Action

Benzenesulfonamides are known to interact with various enzymes and receptors, but the exact interactions of N-(4-Nitrophenyl)benzenesulfonamide with its potential targets remain to be elucidated .

未来方向

The synthesis of “N-(4-Nitrophenyl)benzenesulfonamide” and its derivatives has potential applications in the development of new nanostructured materials . These materials could be used in the catalytic reduction of 4-NP, providing a direct approach for the preparation of crucial intermediates for the synthesis of benzimidazoles and quinoxaline derivatives .

生化分析

Biochemical Properties

N-(4-Nitrophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between N-(4-Nitrophenyl)benzenesulfonamide and carbonic anhydrase IX involves the binding of the sulfonamide group to the active site of the enzyme, leading to its inhibition. This inhibition can result in a decrease in the enzyme’s activity, which is beneficial in reducing tumor growth and proliferation.

Cellular Effects

N-(4-Nitrophenyl)benzenesulfonamide has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has demonstrated antiproliferative activity . It influences cell function by inhibiting carbonic anhydrase IX, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of carbonic anhydrase IX by N-(4-Nitrophenyl)benzenesulfonamide leads to alterations in pH regulation within the tumor microenvironment, thereby impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of N-(4-Nitrophenyl)benzenesulfonamide involves its binding interactions with biomolecules, particularly enzymes. The sulfonamide group of the compound binds to the zinc ion present in the active site of carbonic anhydrase IX, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, resulting in a decrease in the production of bicarbonate ions and protons. Consequently, this affects the pH regulation within cells, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Nitrophenyl)benzenesulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that N-(4-Nitrophenyl)benzenesulfonamide maintains its inhibitory effects on carbonic anhydrase IX, leading to sustained antiproliferative activity in cancer cells.

Dosage Effects in Animal Models

The effects of N-(4-Nitrophenyl)benzenesulfonamide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any harmful side effects.

Metabolic Pathways

N-(4-Nitrophenyl)benzenesulfonamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase IX affects the metabolic flux within cells, leading to changes in metabolite levels . This can result in alterations in cellular metabolism, particularly in cancer cells, where the shift to anaerobic glycolysis is prominent.

Transport and Distribution

The transport and distribution of N-(4-Nitrophenyl)benzenesulfonamide within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through specific transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its overall activity and function.

Subcellular Localization

N-(4-Nitrophenyl)benzenesulfonamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on carbonic anhydrase IX . This targeting is facilitated by post-translational modifications and targeting signals that ensure the compound reaches its site of action.

属性

IUPAC Name |

N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSJPCDGJYPPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902250 | |

| Record name | NoName_1475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-81-8 | |

| Record name | NSC28601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-NITROBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

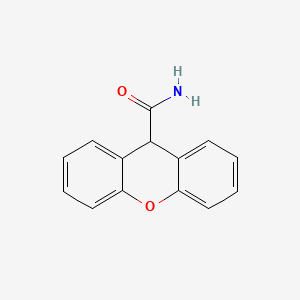

Q1: What are the key structural features of N-(4-Nitrophenyl)benzenesulfonamide revealed by crystallographic studies?

A1: X-ray diffraction studies have been crucial in elucidating the structure of N-(4-Nitrophenyl)benzenesulfonamide and its derivatives. Research indicates that the two benzene rings in N-(4-Nitrophenyl)benzenesulfonamide are nearly perpendicular to each other, with a dihedral angle of 86.1°. [] This near-orthogonality is a significant structural feature. Furthermore, studies on similar compounds highlight that the introduction of substituents like bromine or fluorine can significantly alter the dihedral angle between these rings, influencing the overall molecular conformation. [] These structural details are essential for understanding the compound's interactions and potential applications.

Q2: How do intermolecular interactions influence the crystal packing of N-(4-Nitrophenyl)benzenesulfonamide?

A2: The crystal structure of N-(4-Nitrophenyl)benzenesulfonamide is stabilized by intermolecular N—H⋯O hydrogen bonds. [] These interactions play a crucial role in dictating the arrangement of molecules within the crystal lattice. Research on similar molecules suggests that other weak interactions, such as C-H…O interactions, N-O…π, π…π interactions, and CBr… O contacts, can further contribute to the crystal packing and stability of these compounds. [] Understanding these interactions is vital for predicting the compound's physical properties and behavior in solid-state applications.

Q3: Have any synthetic strategies been explored for N-(4-Nitrophenyl)benzenesulfonamide derivatives?

A3: While the provided papers primarily focus on structural characterization, the synthesis of new benzenesulfonamide derivatives, potentially including analogs of N-(4-Nitrophenyl)benzenesulfonamide, has been explored using electrochemical methods. [] This suggests that synthetic chemists are actively seeking efficient routes for generating diverse analogs, potentially leading to compounds with improved properties or novel applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

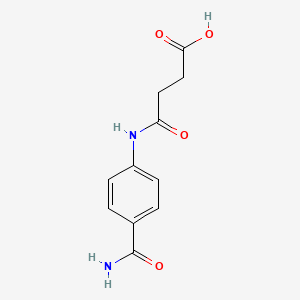

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

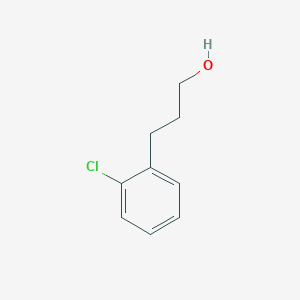

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)